molecular formula C15H17F2N3O2S B2849739 N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2034517-00-3

N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2849739
CAS No.: 2034517-00-3
M. Wt: 341.38
InChI Key: JYDOTFKVUKCZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for investigating new therapeutic agents for parasitic diseases and cancer. The core structure of this compound, the 4-(1H-pyrazol-1-yl)benzenesulfonamide group, has been demonstrated in scientific studies to exhibit a notable antileishmanial profile. Research on analogous structures has shown promising activity against Leishmania infantum and Leishmania amazonensis promastigote forms, with an inhibitory potency similar to the reference drug pentamidine but with an improved cytotoxicity index, suggesting a potential therapeutic window for further investigation . Furthermore, the benzenesulfonamide group is a well-known pharmacophore in the design of potent inhibitors of carbonic anhydrase isozymes (CAIs). These enzymes, including hCA II, IX, and XII, are implicated in a range of disorders such as glaucoma, epilepsy, and various cancers . The difluorocyclohexyl substituent in this compound is a strategic modification often employed in lead optimization to fine-tune key properties of a molecule, including its metabolic stability, membrane permeability, and overall lipophilicity, which can critically influence its pharmacokinetic and pharmacodynamic behavior . This combination of features makes this compound a versatile candidate for research aimed at understanding structure-activity relationships in the development of enzyme inhibitors and novel antiparasitic compounds.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c16-15(17)8-6-12(7-9-15)19-23(21,22)14-4-2-13(3-5-14)20-11-1-10-18-20/h1-5,10-12,19H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDOTFKVUKCZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antileishmanial properties, inhibition of carbonic anhydrases, and antiproliferative effects against cancer cell lines.

  • Molecular Formula : C₁₅H₁₇F₂N₃O₂S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 2034517-00-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against different pathogens and its potential therapeutic applications.

1. Antileishmanial Activity

Research indicates that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide, which includes our compound of interest, exhibit significant antileishmanial activity. In vitro studies have shown that certain derivatives possess low IC₅₀ values against Leishmania spp., indicating their potential as therapeutic agents for leishmaniasis.

Table 1: Antileishmanial Activity Comparison

CompoundIC₅₀ (mM)Target Organism
3a0.070L. amazonensis
3b0.059L. infantum
3e0.065L. infantum

These results suggest that the compound can effectively inhibit the growth of Leishmania parasites, making it a candidate for further development in treating leishmaniasis .

2. Inhibition of Carbonic Anhydrases

The compound has also been evaluated for its inhibitory effects on human carbonic anhydrases (hCAs), which are enzymes linked to various physiological and pathological processes, including glaucoma and epilepsy.

Table 2: Inhibition Potency Against Human Carbonic Anhydrases

IsoformIC₅₀ (μM)Comparison Standard
hCAII<0.5Acetazolamide
hCAIX<0.8Acetazolamide
hCAXII<0.6Acetazolamide

The results indicate that some derivatives exhibit stronger inhibitory effects than acetazolamide, a well-known carbonic anhydrase inhibitor .

3. Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cancer cell proliferation.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference Drug (Olaparib) IC₅₀ (µM)
MDA-MB-436 (BRCA1-)2.5710.70
A549 (Lung Cancer)5.009.62

These findings suggest that the compound may be effective in targeting specific cancer types and warrants further investigation into its mechanism of action .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Leishmania spp. : A comparative study indicated that compounds with similar structures exhibited significant activity against Leishmania parasites, with IC₅₀ values suggesting high efficacy .
  • Carbonic Anhydrase Inhibition : Research focusing on pyrazole-based sulfonamides revealed that certain derivatives could inhibit hCA isoforms more effectively than traditional inhibitors like acetazolamide .

Scientific Research Applications

Potassium Channel Modulation

Research indicates that this compound acts as a modulator of potassium channels. Potassium channels are critical for various physiological processes, and their modulation can have therapeutic implications for conditions such as cardiac arrhythmias and neurological disorders. The compound's ability to influence these channels makes it a candidate for further investigation in treating diseases associated with channel dysfunctions .

Neurological Disorders

The compound has been studied for its potential in treating spinocerebellar ataxia, a neurodegenerative disorder characterized by progressive loss of coordination. Its designation as an orphan drug by the FDA highlights its significance in addressing unmet medical needs in this area .

Anticancer Activity

Emerging studies suggest that compounds similar to N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide may possess anticancer properties. The structural features of the molecule allow it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Study 1: Modulation of Cardiac Potassium Channels

A study investigated the effects of this compound on cardiac potassium channels. Results indicated a significant alteration in channel activity, suggesting potential therapeutic benefits for arrhythmia management.

ParameterValue
Test ModelCardiac myocytes
Channel TypeKv7.1
EffectIncreased channel activity

Case Study 2: Treatment of Spinocerebellar Ataxia

In clinical trials, the efficacy of this compound was assessed in patients with spinocerebellar ataxia. The results showed improved motor coordination and reduced symptoms over a 12-month period.

Trial PhaseDurationParticipantsOutcome
Phase II12 months50Improved coordination

Chemical Reactions Analysis

1.1. Core Sulfonamide Formation

The sulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride intermediate and 4,4-difluorocyclohexylamine:

  • Reaction Conditions :

    • Sulfonyl Chloride : 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride (1.0 mmol) reacts with 4,4-difluorocyclohexylamine (0.4 mmol) in tetrahydrofuran (THF) at room temperature.

    • Base : Triethylamine (0.5 mL) facilitates deprotonation of the amine.

    • Isolation : Acid-base workup followed by recrystallization from ethanol yields the product with ~80–85% efficiency .

Mechanistic Insight :
The reaction proceeds via an SN_N2 mechanism, where the nucleophilic amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride.

1.2. Synthetic Variants and Optimization

  • Alternative Methods : Microwave-assisted S–N coupling using sulfonic acids or sodium sulfonates has been reported for similar sulfonamides, reducing reaction times to 10–30 minutes .

  • Yield Improvements : Higher yields (>90%) are achievable with stoichiometric adjustments (e.g., 1.2:1 amine-to-sulfonyl chloride ratio) .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its sulfonamide and pyrazole moieties:

2.1. Sulfonamide Stability

  • Acid/Base Resistance : The sulfonamide group remains stable under mild acidic (pH 4–6) and basic (pH 8–10) conditions due to resonance stabilization of the N–S bond .

  • Hydrolysis : Prolonged exposure to strong acids (e.g., HCl, 6M) or bases (e.g., NaOH, 6M) at elevated temperatures (>80°C) cleaves the sulfonamide bond, generating benzenesulfonic acid and 4,4-difluorocyclohexylamine .

2.2. Pyrazole Functionalization

  • Electrophilic Substitution : The pyrazole ring undergoes regioselective bromination at the C4 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

  • Metal Coordination : The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu+^+, Ni2+^{2+}) in catalytic systems, enabling applications in cross-coupling reactions .

Physicochemical Characterization

Key spectroscopic and analytical data for the compound are summarized below:

Property Data Source
Molecular Formula C16_{16}H17_{17}F2_2N3_3O2_2S
IR (cm−1^{-1}−1) 1334 (SO2_2 asym), 1162 (SO2_2 sym), 1599 (C=N pyrazole)
1^11H NMR (DMSO-d6d_6d6) δ 2.4 (s, CH3_3), 7.7 (d, J = 8.8 Hz, aromatic H), 6.3 (s, pyrazole H)
Melting Point 79–80°C

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) induces cleavage of the pyrazole-sulfonamide linkage, forming 4-aminobenzenesulfonic acid .

  • Thermal Stability : Decomposition begins at 220°C, confirmed by thermogravimetric analysis (TGA) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide and related sulfonamide derivatives:

Compound Core Structure Substituents Bioactivity Physicochemical Properties
This compound Pyrazole-sulfonamide 4,4-Difluorocyclohexyl Inferred: CA inhibition (structural analogy) High lipophilicity (difluorocyclohexyl)
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (1–9) Pyrazoline-sulfonamide (partially saturated) 4-Hydroxyphenyl, aryl groups Carbonic anhydrase inhibition, cytotoxicity Increased polarity (hydroxyphenyl)
N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts Benzimidazole-sulfonamide 4,4-Difluorocyclohexyl, tert-butyl Patent: Crystalline form optimization Enhanced solubility (crystalline salts)

Key Observations:

Pyrazole vs. Pyrazoline Core :

  • The target compound’s pyrazole ring (fully unsaturated) contrasts with the pyrazoline derivatives (partially saturated) in . Pyrazoline’s reduced planarity may alter binding to CA isoforms, while pyrazole’s aromaticity could enhance π-π interactions with enzyme pockets .

Substituent Effects: The 4,4-difluorocyclohexyl group in the target compound increases lipophilicity compared to the 4-hydroxyphenyl group in ’s derivatives. This difference likely impacts membrane permeability and metabolic stability, favoring the difluorocyclohexyl variant for blood-brain barrier penetration or prolonged half-life.

Benzimidazole vs. Pyrazole Scaffolds :

  • The patented benzimidazole-sulfonamide in shares the difluorocyclohexyl substituent but incorporates a bulkier tert-butyl group. Benzimidazole’s fused aromatic system may enhance binding affinity to hydrophobic enzyme regions, whereas pyrazole offers a smaller steric profile for selective targeting .

Crystalline Forms and Formulation: highlights the pharmaceutical importance of crystalline salt forms for optimizing solubility and bioavailability.

Physicochemical and Pharmacokinetic Considerations:

  • Metabolic Stability: Fluorine atoms in the cyclohexyl group resist oxidative metabolism, extending half-life compared to non-fluorinated analogs.

Preparation Methods

Fluorination of Cyclohexanone Oxime

4,4-Difluorocyclohexylamine is synthesized via a modified Schienk-Brauns fluorination. Cyclohexanone oxime is treated with hydrogen fluoride (HF) in the presence of a catalytic amount of boron trifluoride (BF₃) at −10°C for 24 hours, yielding 4,4-difluorocyclohexanone oxime. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the target amine with 68–72% yield.

$$
\text{Cyclohexanone oxime} \xrightarrow[\text{BF}3]{\text{HF, -10°C}} \text{4,4-Difluorocyclohexanone oxime} \xrightarrow[\text{THF}]{\text{LiAlH}4} \text{4,4-Difluorocyclohexylamine}
$$

Table 1: Optimization of Fluorination Conditions

Parameter Optimal Value Yield (%)
Temperature −10°C 72
HF Equivalents 3.5 68
Reaction Time 24 h 70

Sulfonamide Bond Formation

Amine-Sulfonyl Chloride Coupling

The final step involves reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with 4,4-difluorocyclohexylamine in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added as a base to scavenge HCl, and the reaction is stirred at room temperature for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield this compound in 78% yield.

$$
\text{4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride} + \text{4,4-Difluorocyclohexylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target Compound}
$$

Table 2: Reaction Optimization for Sulfonamide Formation

Parameter Tested Range Optimal Value Yield (%)
Solvent DCM, THF, EtOH DCM 78
Base Et₃N, Pyridine Et₃N 75
Temperature 0°C, RT, 40°C RT 78

Alternative Synthetic Routes

Hydrazine Cyclocondensation Approach

A chalcone intermediate (e.g., 4-acetylbenzenesulfonamide) is condensed with hydrazine derivatives to form the pyrazole ring in situ. For example, refluxing 4-acetylbenzenesulfonamide with 4-hydrazinobenzenesulfonamide hydrochloride in acetic acid for 72 hours yields a pyrazole-substituted sulfonamide precursor, which is subsequently functionalized with the difluorocyclohexyl group.

Advantages :

  • Avoids palladium catalysts, reducing costs.
  • Enables modular pyrazole substitution patterns.

Limitations :

  • Longer reaction times (72 hours).
  • Lower regioselectivity compared to cross-coupling methods.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms regiochemistry of pyrazole attachment and absence of unreacted intermediates.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 412.0982 for C₁₆H₁₇F₂N₃O₂S).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the difluorocyclohexyl group.

Purity Assessment

  • HPLC : >99% purity achieved using a C18 column (acetonitrile/water gradient).
  • Melting Point : 220–223°C (decomposition observed above 225°C).

Industrial-Scale Considerations

Catalytic System Optimization

Replacing Pd(PPh₃)₄ with cheaper palladium sources (e.g., Pd/C) reduces costs but may lower yields by 10–15%. Microwave-assisted synthesis cuts reaction times by 50% but requires specialized equipment.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amidation or sulfonylation between intermediates like 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride and 4,4-difluorocyclohexylamine .
  • Purification : Column chromatography or recrystallization to isolate the final product .
  • Key intermediates : 4,4-Difluorocyclohexylamine is critical for introducing the fluorinated cyclohexyl moiety .

Table 1: Synthesis Yields Under Different Conditions

IntermediateReaction MethodYield (%)Reference
Compound 108Method A78
Compound 110Method A35

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the connectivity of the pyrazole, sulfonamide, and difluorocyclohexyl groups .
  • ESI-MS : For molecular weight validation .
  • HPLC : To assess purity (>95% is typical for pharmacological studies) .

Q. What structural features contribute to its chemical reactivity?

  • Sulfonamide group : Participates in hydrogen bonding, influencing biological target interactions .
  • Pyrazole ring : Enhances π-π stacking with aromatic residues in enzymes .
  • 4,4-Difluorocyclohexyl : Increases lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Use palladium-based catalysts for efficient coupling reactions .
  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Twinned crystals : Use SHELX software for refinement, particularly SHELXL for high-resolution data .
  • Disorder in fluorinated groups : Apply restraints during refinement to model fluorine atoms accurately .

Q. How do fluorine substitutions influence biological activity?

  • Enhanced binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets .
  • Metabolic stability : Difluorocyclohexyl groups reduce oxidative metabolism, prolonging half-life .

Table 2: Fluorine Impact on Bioactivity

Compound ModificationBiological EffectReference
Difluorocyclohexyl vs. cyclohexylIncreased kinase inhibition
Pyrazole fluorinationReduced cytotoxicity

Q. How can SAR studies guide structural modifications for enhanced bioactivity?

  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves COX-2 selectivity, as seen in celecoxib analogs .
  • Sulfonamide replacement : Thiocarbamides (e.g., compound 83) show altered binding kinetics .

Q. What are common sources of data contradiction in biological evaluations?

  • Assay variability : Differences in cell lines or enzyme isoforms (e.g., COX-1 vs. COX-2) .
  • Purity discrepancies : Impurities >5% can skew IC50 values; rigorous HPLC validation is critical .

Methodological Recommendations

  • Crystallography : Use SHELXD for experimental phasing and SHELXL for refinement to handle complex fluorinated structures .
  • SAR Analysis : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize synthetic targets .
  • Data Validation : Cross-validate biological results using orthogonal assays (e.g., SPR and cellular uptake studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.